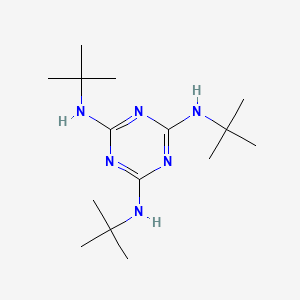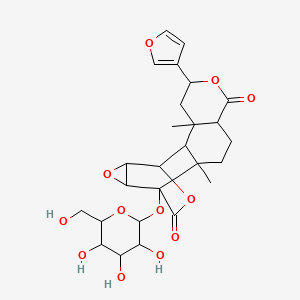
Palmatoside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmatoside A is a kaempferol glycoside isolated from the roots of the fern Neocheiropteris palmatopedata. It is one of three newly identified kaempferol glycosides, along with Palmatoside B and Palmatoside C. This compound is notable for its unique sugar moiety, which contains a 4,4-dimethyl-3-oxo-butoxy substituent group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Palmatoside A can be isolated from the roots of Neocheiropteris palmatopedata through a series of extraction and purification steps. The process typically involves:
Extraction: The roots are first dried and ground into a fine powder. This powder is then subjected to solvent extraction using a mixture of methanol and water.
Purification: The extract is concentrated under reduced pressure and subjected to column chromatography. Various solvents, such as ethyl acetate and methanol, are used to elute the desired compounds.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from natural sources.
Analyse Chemischer Reaktionen
Types of Reactions
Palmatoside A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of kaempferol derivatives.
Reduction: Formation of reduced kaempferol glycosides.
Substitution: Formation of halogenated kaempferol glycosides.
Wissenschaftliche Forschungsanwendungen
Palmatoside A has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of kaempferol glycosides and their derivatives.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Studied for its potential role in cancer chemoprevention due to its ability to inhibit tumor necrosis factor alpha-induced NF-κB activity.
Wirkmechanismus
Palmatoside A exerts its effects through several molecular targets and pathways:
Inhibition of NF-κB Activity: this compound inhibits tumor necrosis factor alpha-induced NF-κB activity, which plays a crucial role in inflammation and cancer progression.
Inhibition of COX-1 Enzyme: This compound shows significant inhibition against the COX-1 enzyme, which is involved in the inflammatory response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmatoside B: Another kaempferol glycoside isolated from the same plant source. It also possesses anti-inflammatory properties but differs in its sugar moiety.
Palmatoside C: Similar to Palmatoside A but with different inhibitory activities against various enzymes.
Multiflorin A and B: Known kaempferol glycosides with similar structures but different biological activities.
Uniqueness
This compound is unique due to its specific sugar moiety containing a 4,4-dimethyl-3-oxo-butoxy substituent group. This structural feature contributes to its distinct biological activities, particularly its ability to inhibit NF-κB activity and COX-1 enzyme .
Eigenschaften
CAS-Nummer |
100899-58-9 |
|---|---|
Molekularformel |
C26H32O12 |
Molekulargewicht |
536.5 g/mol |
IUPAC-Name |
5-(furan-3-yl)-3,11-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadecane-7,17-dione |
InChI |
InChI=1S/C26H32O12/c1-24-7-12(10-4-6-33-9-10)34-21(31)11(24)3-5-25(2)19(24)17-18-20(36-18)26(25,23(32)37-17)38-22-16(30)15(29)14(28)13(8-27)35-22/h4,6,9,11-20,22,27-30H,3,5,7-8H2,1-2H3 |
InChI-Schlüssel |
IXWXQMCMUKDVFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)OC6C(C(C(C(O6)CO)O)O)O)O5)C)C7=COC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


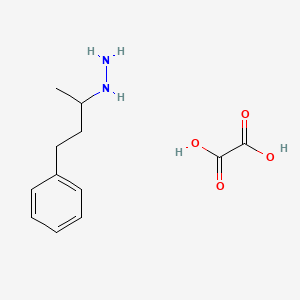

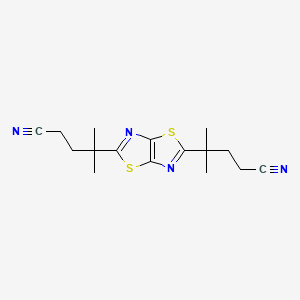


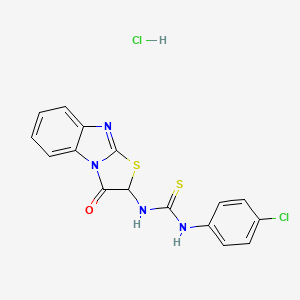
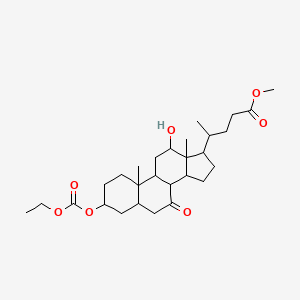
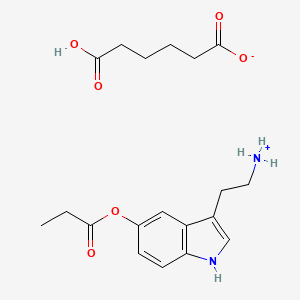
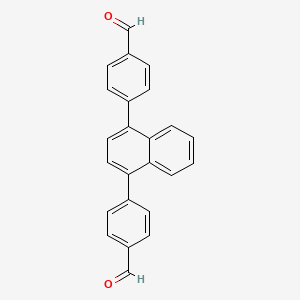
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B13739641.png)
![[1,1'-Biphenyl]-2,3',6-triol](/img/structure/B13739651.png)
![(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13739655.png)

